![molecular formula C19H15NO2S B2976730 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one CAS No. 881042-16-6](/img/structure/B2976730.png)

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

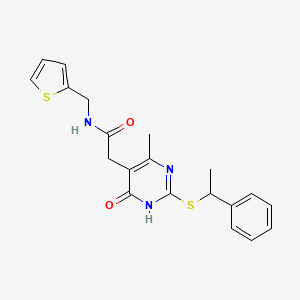

The compound “3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one” is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It has a naphthalene group attached to it, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazole part of the molecule would have a planar structure due to the conjugation of the double bonds . The naphthalene part of the molecule would also be planar .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzo[d]thiazole part of the molecule could undergo electrophilic substitution reactions . The naphthalene part of the molecule could also undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthetic and Biological Studies

A study presented the synthesis of novel heterocyclic compounds derived from naphthalene, showcasing their antibacterial and antifungal activities. These compounds were synthesized under solvent-free conditions and characterized by various spectrometric techniques. The biological screening indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains (Patel & Patel, 2017).

Electropolymerization and Spectroelectrochemical Behaviour

Another study focused on donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, exploring their synthesis, electropolymerization, and spectroelectrochemical behavior. The research highlighted the compound's redox properties, demonstrating its potential for creating low band gap polymers with ambipolar character (Rybakiewicz et al., 2020).

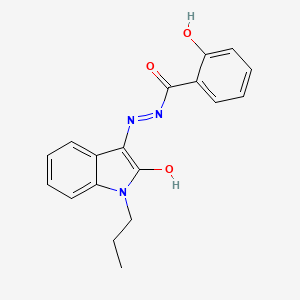

Theoretical Calculations of New Mono Azo Dye

In the realm of dye synthesis, a study detailed the creation of a new mono azo dye based on 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid. This compound was synthesized through an efficient route, with its structure and properties supported by experimental and theoretical calculations. The study demonstrated harmony between experimental findings and theoretical predictions, emphasizing the dye's potential applications (Atay & Ulutürk, 2022).

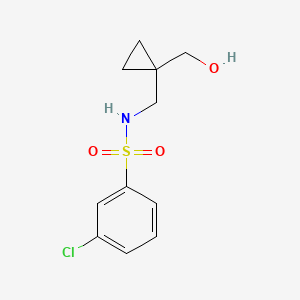

Pharmacological Evaluation

Research has also delved into the pharmacological evaluation of new benzoic acid derivatives, demonstrating their potential as LTD4-antagonists. These compounds, especially those with thiazole derivatives, showed significant activity and improved pharmacokinetic profiles, suggesting their utility as oral antiasthmatics (Ballart et al., 2000).

Antimicrobial and Antihyperglycemic Activities

Further investigations have synthesized new compounds incorporating naphthalene moieties, examining their antimicrobial and antihyperglycemic activities. These studies indicate the potential of naphthalene-derived compounds in developing new therapeutic agents for treating infections and managing diabetes (Gomha & Badrey, 2013).

Zukünftige Richtungen

The future research on this compound could focus on exploring its potential biological activities, given that many benzo[d]thiazole derivatives have shown promising results in this area . Additionally, further studies could be done to optimize the synthesis process and to explore other potential applications of this compound.

Eigenschaften

IUPAC Name |

3-(2-naphthalen-2-yloxyethyl)-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVLSABSNRWCDQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-chloro-4-fluorophenyl)methanone](/img/structure/B2976648.png)

![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2976659.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyloxy)acetate](/img/structure/B2976660.png)

![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

![8-(4-Methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)